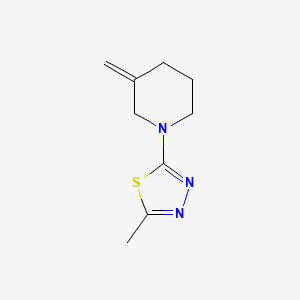

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine

Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is a heterocyclic compound featuring a piperidine ring fused with a 5-methyl-1,3,4-thiadiazole moiety and a methylidene (=CH₂) substituent at the 3-position of the piperidine ring.

Properties

IUPAC Name |

2-methyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-11-10-8(2)13-9/h1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGMXBUHRDYFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-methylidenepiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The methylidene group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential antimicrobial and antifungal agent.

Medicine: Investigated for its anticancer and anti-inflammatory properties.

Industry: Used in the development of new materials with unique properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, which are crucial for the survival of microbial and cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Note: Molecular weight calculated based on structural analysis due to lack of explicit data in evidence.

Key Observations

Electron-withdrawing groups (e.g., cyclopropyl in ) on the thiadiazole ring may modulate electronic properties, affecting reactivity and solubility .

Biological Relevance: Compounds with sulfonamide-thiadiazole motifs (e.g., ) demonstrate anticancer activity, suggesting the thiadiazole-piperidine scaffold could serve as a pharmacophore . The ester group in Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate () may improve bioavailability through hydrolytic activation .

Synthetic Accessibility :

- Thiadiazole-piperidine derivatives are often synthesized via nucleophilic substitution (e.g., ) or coupling reactions under high-temperature conditions .

Biological Activity

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and other pharmacological effects based on recent research findings.

Structural Information

The structural formula of this compound is represented by the molecular formula . The compound features a thiadiazole ring that contributes to its biological properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these derivatives, certain compounds demonstrated potent inhibitory effects against cancer cell proliferation. Specifically:

- Compound 4d showed high cytotoxicity against U87 glioblastoma cells with an IC50 value of .

- Compound 2 inhibited the Bcr-Abl protein kinase with an IC50 value of and selectively targeted K562 chronic myelogenous leukemia cells .

The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis and inhibition of key signaling pathways. For example:

- Compound 2 was shown to induce late apoptosis in HeLa cells when compared to standard treatments like imatinib .

- Molecular docking studies revealed that the binding interactions between these compounds and target proteins play a crucial role in their efficacy .

Pharmacological Spectrum

Beyond anticancer activity, this compound exhibits a broad range of pharmacological activities:

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial and fungal strains .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses .

- Antidiabetic Potential : Research indicates potential benefits in glucose metabolism regulation .

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing novel thiadiazole derivatives and evaluating their biological activities. Among the synthesized compounds, several exhibited promising results in inhibiting cancer cell growth and showed selective toxicity towards specific cancer lines while sparing normal cells .

Study 2: Molecular Docking and Inhibition Studies

Molecular docking studies highlighted the interaction between thiadiazole derivatives and various protein targets involved in cancer progression. These studies provided insights into how structural modifications could enhance binding affinity and selectivity towards cancer cell lines .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound 2 | Anticancer | K562 (CML) | 7.4 |

| Compound 4d | Anticancer | U87 (Glioblastoma) | 0.03 |

| Compound 3b | Selective Cytotoxicity | HeLa | Not specified |

| Compound 4e | Anti-carbonic Anhydrase | Various | 0.58 |

Q & A

Q. What are the established synthetic routes for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via condensation reactions involving thiadiazole and piperidine derivatives. A general protocol involves refluxing a heterocyclic aldehyde (e.g., 5-methyl-1,3,4-thiadiazole-2-carbaldehyde) with rhodanine or analogous precursors in ethanol or THF, catalyzed by piperidine or morpholine. Isolation is achieved by vacuum filtration and washing with cold ethanol or hexane . Key considerations include stoichiometric control of reagents (e.g., 1:1 molar ratio of aldehyde to rhodanine), reaction duration (4–24 hours), and solvent purity to avoid side reactions.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the methylidene group (δ ~5.5–6.5 ppm for vinyl protons) and thiadiazole ring protons (δ ~8.0–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended). Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What experimental protocols are recommended to evaluate the compound’s stability under varying storage conditions?

Stability studies should test degradation under stressors:

- Thermal stability : Incubate solid samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring via HPLC .

- Hydrolytic stability : Expose to buffers (pH 1–13) at 25°C and 37°C, analyzing degradation products.

- Photostability : Use ICH Q1B guidelines with UV/visible light exposure .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize impurities?

A 2³ factorial design can evaluate three factors: reaction temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). Response surface methodology (RSM) models interactions between variables. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 70°C | 90°C |

| Catalyst (mol%) | 1% | 3% |

| THF:EtOH | 1:1 | 3:1 |

| Post-ANOVA analysis identifies significant factors (e.g., temperature contributes 45% to yield variance) . |

Q. What computational strategies can predict reaction pathways and intermediates for this compound’s synthesis?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map potential energy surfaces for intermediates. Transition-state analysis identifies rate-limiting steps (e.g., nucleophilic attack on the thiadiazole ring). Machine learning models trained on ICReDD’s reaction databases can suggest optimal solvent-catalyst combinations .

Q. How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

Contradictions may arise from assay variability (e.g., buffer composition, enzyme source). Mitigation strategies include:

- Standardized protocols : Use uniform substrate concentrations (e.g., 10 µM ATP for kinase assays).

- Dose-response validation : Repeat assays with 8–12 concentration points.

- Computational docking : Compare binding poses in AutoDock Vina to explain potency differences .

Q. What methodologies enable the synthesis of derivatives (e.g., Mannich bases) to explore structure-activity relationships (SAR)?

Mannich reactions can introduce aminoalkyl groups at the methylidene position. A general protocol:

- React this compound (1 mmol) with formaldehyde (2.79 mmol) and a secondary amine (e.g., morpholine, 1.1 mmol) in ethanol.

- Reflux for 10–12 hours, isolate via precipitation, and characterize by LC-MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.